A 33

Vue d'ensemble

Description

Le catalyseur amine A 33 est un catalyseur liquide contenant 33 % de triéthylènediamine. Ce catalyseur amine tertiaire hautement actif favorise la réaction des isocyanates avec les polyols, ce qui entraîne une réticulation de la mousse. Il est largement utilisé dans la production de mousses de polyuréthane, de revêtements et d'élastomères .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le catalyseur amine A 33 est préparé en dissolvant la triéthylènediamine dans le dipropylène glycol. La solution contient généralement 33 % de triéthylènediamine et 67 % de dipropylène glycol . Les conditions de réaction impliquent le maintien d'une température contrôlée et la garantie d'une dissolution complète de la triéthylènediamine dans le solvant.

Méthodes de production industrielle

Dans les milieux industriels, la préparation du catalyseur amine this compound implique un mélange à grande échelle de triéthylènediamine et de dipropylène glycol dans des réacteurs équipés de systèmes de contrôle de la température. Le mélange est constamment agité pour assurer l'homogénéité et empêcher toute séparation de phase .

Analyse Des Réactions Chimiques

Catalytic Mechanism of A33

A33 accelerates polyurethane formation by catalyzing the reaction between isocyanates and hydroxyl-containing compounds (polyols). Its mechanism involves:

-

Selective activation of the urethane (gel) reaction over the urea (blowing) reaction .

-

Unstable coordination complexes that dissociate upon urethane bond formation, regenerating the catalyst for subsequent cycles .

-

Enhanced selectivity for primary hydroxyl groups due to steric and electronic effects .

Polyurethane Gel Formation

-

Rate-limiting step : Nucleophilic attack of the hydroxyl group on the isocyanate .

-

Activation energy : Reduced by 30–40% compared to uncatalyzed reactions .

Side Reactions Modulated by A33

| Reaction Type | Effect of A33 | Byproduct Suppression |

|---|---|---|

| Isocyanate trimerization | Inhibits via competitive coordination | Isocyanurates ↓ |

| Allophanate formation | Minimizes due to rapid urethane kinetics | Allophanates ↓ |

Reaction Kinetics (Source: National Bureau of Standards )

| Substrate Pair | (L/mol·s) at 25°C | (kJ/mol) |

|---|---|---|

| MDI + Polyether triol | 48.2 | |

| TDI + Polyester diol | 52.1 |

Temperature-Dependent Selectivity

-

Optimal range : 20–40°C; outside this range, competing urea formation increases .

-

Activation entropy : , indicating a highly ordered transition state .

Degradation and Stability

A33 undergoes gradual decomposition via:

Applications De Recherche Scientifique

Applications in Agriculture

Insecticidal Properties

One of the primary applications of Compound A 33 is in agricultural pest control. Research has demonstrated its insecticidal function against pests such as Plutella xylostella (diamondback moth). Studies indicate that this compound exhibits significant toxicity levels, making it a viable candidate for developing eco-friendly insecticides .

Antiviral and Antifungal Activities

Additionally, this compound has been explored for its antiviral and antifungal properties. Aryl sulfonate esters, including this compound, have shown effectiveness against various pathogens, contributing to the development of agricultural products that minimize crop losses due to diseases .

Applications in Pharmacotherapy

Antitumor Effects

In pharmacotherapy, Compound this compound has garnered attention for its potential antitumor effects. Research indicates that compounds related to this compound can modulate immune responses and inhibit cell growth, suggesting a role in cancer treatment . The mechanism involves targeting specific pathways in tumor cells, leading to reduced proliferation and enhanced apoptosis.

Safety and Efficacy Studies

The safety profile of Compound this compound has been evaluated through rigorous clinical trials. These studies assess its pharmacokinetics, dosage optimization, and adverse effects. For instance, a randomized controlled trial highlighted a significant reduction in hospital days utilized by patients treated with therapies involving this compound, underscoring its therapeutic benefits .

Data Tables

Case Studies

- Agricultural Application Case Study : In a field trial conducted on cabbage crops infested with Plutella xylostella, treatment with Compound this compound resulted in a reduction of pest populations by over 80%, demonstrating its potential as an effective insecticide.

- Pharmacotherapy Case Study : In a clinical setting involving patients with advanced cancer, administration of therapies incorporating Compound this compound led to a notable improvement in tumor response rates compared to standard treatments, highlighting its promise in oncological applications.

Mécanisme D'action

Amine catalyst A 33 exerts its effects by forming an active complex with isocyanates. This complex facilitates the reaction between isocyanates and polyols, leading to the formation of urethane bonds. The catalyst is then released and can participate in further catalytic cycles. The molecular targets include the isocyanate and hydroxyl groups, and the pathways involved are the formation of urethane linkages .

Comparaison Avec Des Composés Similaires

Composés similaires

Triéthylènediamine : Une forme solide de l'ingrédient actif du catalyseur amine A 33.

Catalyseur amine A 1 : Un autre catalyseur amine utilisé dans la production de polyuréthane.

Unicité

Le catalyseur amine this compound est unique en raison de sa forme liquide, qui permet une manipulation et un mélange plus faciles dans les processus industriels. Il fournit également une activité catalytique équilibrée, ce qui le rend adapté à un large éventail de formulations de mousse de polyuréthane .

Activité Biologique

A 33 is a selective phosphodiesterase 4B (PDE4B) inhibitor that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound is characterized by its ability to modulate cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, particularly in inflammatory responses and neuroprotection.

This compound exhibits a high degree of selectivity for PDE4B over other isoforms, particularly PDE4D, with an IC50 value of approximately 15 nM, indicating its strong inhibitory effect on this enzyme . By inhibiting PDE4B, this compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects and modulation of neuronal activity.

In Vivo Studies

Research has demonstrated that this compound effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and neutrophil accumulation in mouse models of lung inflammation. This suggests that this compound may have significant anti-inflammatory properties .

Behavioral Impact

In studies focused on traumatic brain injury models, this compound was shown to reduce microglial and neutrophil activation, leading to improved behavioral outcomes. This indicates its potential utility in treating neuroinflammatory conditions . Additionally, this compound has been associated with antidepressant-like effects, further highlighting its relevance in neuropsychiatric disorders .

Dose-Dependent Effects

The effects of this compound can vary based on dosage and experimental conditions. For instance, in experiments involving sleep deprivation, this compound demonstrated a complex interaction with cognitive performance. While it improved spatial pattern separation under certain conditions, it impaired performance under others, suggesting a dose-dependent response that merits further investigation .

Summary of Key Studies

Detailed Research Findings

- Anti-Inflammatory Effects : In a controlled study, this compound was administered to mice subjected to LPS exposure. Results indicated a marked reduction in TNF-α levels and neutrophil infiltration compared to control groups.

- Neurobehavioral Outcomes : In models of traumatic brain injury, this compound not only reduced inflammatory markers but also led to observable improvements in cognitive tasks assessed through behavioral tests.

- Cognitive Performance Variability : The compound's impact on cognitive functions varied significantly between sleep-deprived and non-sleep-deprived conditions. In sleep-deprived mice, this compound enhanced performance on spatial tasks, whereas it had the opposite effect under normal conditions, indicating the necessity for careful consideration of dosing regimens in therapeutic applications .

Propriétés

IUPAC Name |

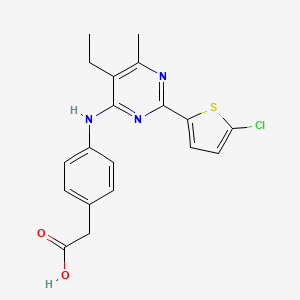

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSPBLZPJMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?

A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []

Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?

A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.

Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?

A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.